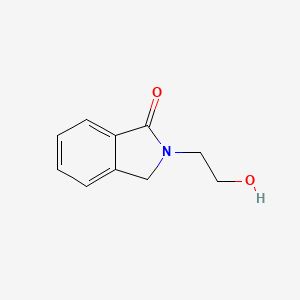

2-(2-hydroxyethyl)-3H-isoindol-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-hydroxyethyl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-6-5-11-7-8-3-1-2-4-9(8)10(11)13/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEOGXOYZNOFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277449 | |

| Record name | 2-(2-hydroxyethyl)-3H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-06-5 | |

| Record name | NSC2381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-hydroxyethyl)-3H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Hydroxyethyl 3h Isoindol 1 One and Its Analogues

Retrosynthetic Strategies Towards the Isoindolone Core

Retrosynthetic analysis, or the disconnection approach, is a powerful method for designing a synthetic route by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inscitepress.orgwordpress.com For the isoindolinone core, several primary disconnections can be envisioned, which correspond to reliable forward-reaction pathways. chim.it

The main retrosynthetic strategies involve breaking key bonds of the heterocyclic ring:

C-N Bond Disconnection: This is the most common approach, conceptually breaking the amide bond. This leads back to an ortho-functionalized benzoic acid derivative, such as 2-formylbenzoic acid, 2-carboxybenzaldehyde (B143210), or 2-halobenzoic acid, and an appropriate amine. chim.it For the target molecule, this would involve ethanolamine (B43304).

C-C Bond Disconnection: Alternative strategies involve cleaving one of the carbon-carbon bonds in the five-membered ring. For instance, a disconnection at the C3-C3a bond can lead to precursors suitable for cyclization via C-H activation or cross-coupling reactions. nih.govabo.fi

These disconnections suggest several forward synthetic pathways, including:

Reductive amination or condensation between a 2-formyl- or 2-carboxybenzaldehyde and a primary amine. organic-chemistry.org

Intramolecular cyclization of an N-substituted 2-halobenzamide (e.g., via Heck or Buchwald-Hartwig coupling).

Transition-metal-catalyzed C-H activation and annulation of benzamides with various coupling partners. nih.gov

Direct and Indirect Synthetic Routes to 2-(2-hydroxyethyl)-3H-isoindol-1-one

The synthesis of this compound can be achieved through either direct methods, where the hydroxyethyl (B10761427) group is incorporated from the start, or indirect methods, where the isoindolinone core is formed first, followed by N-functionalization.

The formation of the 3H-isoindol-1-one scaffold is the cornerstone of these syntheses, and numerous ring-closing reactions have been developed. These methods often rely on transition-metal catalysis or organocatalysis to achieve high efficiency and yield.

Palladium-Catalyzed Cyclization: Palladium catalysts are widely used for intramolecular cyclizations. For example, 2-iodobenzamides bearing an N-alkenyl or N-alkyl group can undergo intramolecular Heck reactions to form the isoindolinone ring. rsc.orgresearchgate.net Similarly, palladium-catalyzed carbonylation of benzylamines provides a direct route to the benzolactam core. organic-chemistry.org

Rhodium and Ruthenium-Catalyzed C-H Activation: Rh(III) and Ru(II) catalysts enable the direct C-H functionalization of benzamides, followed by annulation with coupling partners like alkynes or alkenes to construct the isoindolinone skeleton. nih.govorganic-chemistry.org This approach avoids the pre-functionalization of the benzene (B151609) ring.

Copper-Catalyzed Reactions: Copper catalysts are effective for sp3 C-H functionalization of 2-alkyl-N-substituted benzamides and for coupling reactions involving Ugi-adducts to form the isoindolinone ring. nih.govorganic-chemistry.org

Reductive Amination/Amidation: A classical and direct method involves the reductive C-N coupling and subsequent intramolecular amidation of 2-carboxybenzaldehyde with primary amines, including ethanolamine, often catalyzed by platinum nanowires under hydrogen. organic-chemistry.org

Organocatalytic Cascade Reactions: Bifunctional organocatalysts, such as those derived from cinchona alkaloids, can promote tandem reactions. For example, an aldol (B89426) addition of a malonate to 2-cyanobenzaldehyde (B126161) followed by cyclization and rearrangement can produce 3-substituted isoindolinones with high enantioselectivity. rsc.org

Table 1: Selected Catalytic Systems for Isoindolinone Ring Formation

| Catalyst System | Precursor Type | Reaction Type | Reference |

| Pd(OAc)₂ / Ligand | 2-Iodobenzamide | Intramolecular Heck/Carbonylation | organic-chemistry.orgrsc.org |

| [{RhCp*Cl₂}₂] | Benzamide + Alkyne | C-H Activation / Annulation | nih.gov |

| [{Ru(p-cymene)Cl₂}₂] | Benzoic Acid + Oxazetidine | C-H Activation / Strain-Release | organic-chemistry.org |

| Cu(OAc)₂ | Benzamide + Malonate | C-H Coupling / Cyclization | nih.gov |

| Platinum Nanowires / H₂ | 2-Carboxybenzaldehyde + Amine | Reductive C-N Coupling / Amidation | organic-chemistry.org |

| Thiourea-Cinchona Catalyst | 2-Cyanobenzaldehyde + Malonate | Asymmetric Aldol / Cyclization | rsc.org |

While this compound itself is achiral at the C-3 position, the synthesis of chiral analogues is of great interest. chim.it The development of asymmetric methods to control the stereocenter at C-3 is a key area of research.

Strategies for stereoselective functionalization include:

Catalytic Asymmetric Synthesis: This is the most efficient approach, using chiral catalysts to induce enantioselectivity.

Organocatalysis: Bifunctional catalysts like thiourea-cinchona derivatives have been successfully used in tandem aldol-cyclization reactions to afford 3-substituted isoindolinones with good to high enantiomeric excesses. rsc.org

Transition Metal Catalysis: Chiral rhodium and palladium complexes have been employed for the asymmetric synthesis of isoindolinones via C-H functionalization or tandem Heck/Suzuki coupling reactions, generating quaternary stereocenters with high enantioselectivity. nih.govrsc.org An aza-Wacker-type cyclization catalyzed by a chiral palladium system also yields enantioenriched isoindolinones. thieme-connect.com

Use of Chiral Auxiliaries: Chiral auxiliaries, such as (R)-phenylglycinol, can be condensed with precursors like 2-formylbenzoic acid to produce tricyclic lactams as single diastereoisomers, from which the chiral isoindolinone can be liberated. chim.it

Introducing the 2-hydroxyethyl group onto the nitrogen atom is a critical step that can be performed either before or after the formation of the isoindolinone ring.

Direct Synthesis using Ethanolamine: One of the most straightforward methods involves the direct reaction of a suitable phthalic acid derivative with ethanolamine. For example, the reductive amination of 2-carboxybenzaldehyde with ethanolamine provides a one-pot synthesis of the target molecule. organic-chemistry.org

N-Alkylation of Pre-formed Isoindolinone: An alternative, indirect route involves the synthesis of the parent 3H-isoindol-1-one, followed by N-alkylation. This can be achieved by reacting the isoindolinone with an electrophile like 2-bromoethanol (B42945) or 2-chloroethanol (B45725) in the presence of a base. A more reactive and efficient electrophile is ethylene (B1197577) oxide (oxirane), which undergoes a ring-opening reaction upon nucleophilic attack by the isoindolinone nitrogen anion. nih.govwikipedia.org This method is often clean and produces ethylene glycol as the only significant byproduct if any dimerization of the reagent occurs.

For the synthesis of isoindolinones, optimization efforts have focused on:

Catalyst and Ligand Screening: In transition-metal-catalyzed reactions, the choice of both the metal (e.g., Pd, Rh, Cu) and the associated ligands is critical for reactivity and selectivity. nih.govrsc.org

Solvent and Base Effects: The polarity of the solvent and the strength of the base can significantly influence reaction rates and equilibrium positions, particularly in cyclization and N-alkylation steps.

Temperature and Concentration: Adjusting the temperature can overcome activation barriers or shift equilibria, while reactant concentration can influence reaction kinetics, particularly in bimolecular steps. numberanalytics.com

Table 2: Example of Reaction Optimization Parameters

| Parameter | Variation | Observation | Reference |

| Catalyst | Cu(OTf)₂ vs. other Lewis acids | Cu(OTf)₂ provided superior yields for C(3)-substituted isoindolinones. | researchgate.net |

| Solvent | Toluene vs. Dioxane vs. DMF | Solvent choice affects catalyst solubility and reaction rate in cyclization. | nih.gov |

| Base | K₂CO₃ vs. Et₃N vs. DBU | Base strength can control the deprotonation equilibrium for N-alkylation. | researchgate.net |

| Temperature | 80 °C vs. 120 °C | Higher temperatures are often required for C-H activation steps. | organic-chemistry.org |

Divergent Synthesis of Complex Isoindolone Architectures

The isoindolinone core is not merely a final target but also a versatile scaffold for divergent synthesis, allowing for the creation of more complex and diverse molecular architectures. nih.govrsc.org The functional groups on the isoindolinone ring, particularly at the C-3 position and the nitrogen atom, serve as handles for further chemical transformations. researchgate.net

Functionalization at C-3: 3-Substituted isoindolinones can undergo further reactions. For example, a Michael addition to the C-3 position can be used to introduce new substituents and create quaternary carbon centers, leading to highly functionalized derivatives. researchgate.net

Fused Heterocyclic Systems: The isoindolinone scaffold can be used as a building block to construct fused polycyclic systems. For instance, a sequential Michael addition followed by hemiaminalization can lead to benzoindolizidine derivatives. researchgate.net

Complexity-to-Diversity (CtD) Strategy: In this approach, a complex and readily available molecule, such as a natural product containing the isoindolinone motif, is used as a starting point. Through systematic ring-distortion strategies (cleavage, rearrangement, fusion), a library of structurally complex and diverse new scaffolds can be generated. nih.gov This highlights the utility of the isoindolinone core in exploring new chemical space for drug discovery. nih.govresearchgate.net

Sustainable and Green Chemistry Approaches in Isoindolone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant scaffolds like isoindolones to minimize environmental impact and enhance safety and efficiency. jocpr.commonash.edu This paradigm shift encourages the development of synthetic routes that are not only effective in producing the target molecule but also conscious of their ecological footprint. Key areas of focus include improving the efficiency of atom use, reducing waste, and utilizing less hazardous materials. jocpr.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comskpharmteco.com A high atom economy signifies a more sustainable process, as it implies minimal generation of byproducts or waste. jocpr.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. skpharmteco.com

In the context of isoindolone synthesis, achieving high atom economy involves favoring addition and cycloaddition reactions over substitution and elimination reactions, which inherently produce stoichiometric byproducts. Catalytic methods, particularly those using transition metals, are instrumental in improving atom economy. jocpr.com For instance, palladium-catalyzed intramolecular C-H amination to construct the isoindolone core can be highly atom-economical. researchgate.net

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Transformation | Atom Economy | Waste Products |

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric byproduct (B) |

| Elimination | A → B + C | < 100% | Stoichiometric byproduct (C) |

This interactive table illustrates the inherent atom economy of fundamental reaction types relevant to synthetic design.

The choice of reagents and solvents is a major determinant of the environmental impact of a synthetic process. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to air pollution and posing health risks. researchgate.net Green chemistry promotes the use of safer alternatives. jocpr.commonash.edu

Recent advancements in isoindolone synthesis have focused on replacing hazardous materials. One such development is the use of a fluorous phosphine (B1218219) organocatalyst in green solvents for the synthesis of isoindolinone skeletons. rsc.org This system not only provides good to excellent yields but also allows for the recycling of both the catalyst and the solvent, significantly reducing waste. rsc.org

Another innovative approach is the use of Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and oxalic acid. nih.gov These solvents are biodegradable, non-toxic, and cost-effective. A domino protocol for synthesizing structurally diverse spirooxindoles, which are related to isoindolones, successfully uses a DES as both the catalyst and the reaction medium, offering excellent yields and superior atom economy under environmentally benign conditions. nih.gov Solvent-free, solid-state reactions activated by microwave irradiation also represent a significant green alternative, eliminating the need for organic solvents entirely. organic-chemistry.org

Table 2: Comparison of Conventional vs. Green Solvent Systems

| Feature | Conventional Solvents (e.g., Chloroform, Toluene) | Green Solvents (e.g., Water, DES, Supercritical CO₂) |

| Toxicity | Often high, carcinogenic, or mutagenic | Low to non-toxic |

| Volatility | High, leading to VOC emissions | Low to negligible |

| Flammability | High | Generally non-flammable |

| Recyclability | Often difficult and energy-intensive | Can be high (e.g., DES, fluorous solvents) rsc.org |

| Biodegradability | Poor | Often readily biodegradable nih.gov |

This interactive table compares the environmental and safety profiles of traditional organic solvents with greener alternatives.

Continuous Flow and Mechanochemical Synthesis of Isoindolone Derivatives

Continuous flow and mechanochemistry are transformative technologies that align with the principles of green chemistry and offer significant advantages over traditional batch processing. rsc.org

Continuous flow chemistry involves pumping reactants through a network of tubes or microreactors where the reaction occurs. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time. uni-graz.at For the synthesis of nitrogen-containing heterocycles like indoles and pyrazoles, flow chemistry enables the use of high temperatures and pressures safely, drastically shortening reaction times from hours to minutes. uni-graz.atmdpi.commdpi.com The palladium-catalyzed reductive cyclization of o-vinylnitrobenzenes to indoles, for example, can be performed in a flow reactor with residence times of only 15 to 30 minutes. uni-graz.at The small reactor volumes enhance safety, especially when handling toxic gases or unstable intermediates. mdpi.com This technology provides a scalable, efficient, and safer platform for the synthesis of isoindolone derivatives.

Mechanochemical synthesis involves inducing reactions through mechanical force (e.g., grinding or milling) in the absence of or with minimal solvent. rsc.org This solvent-free approach is inherently green. The solid-state, microwave-assisted Bischler synthesis of 2-arylindoles is an example of a mechanochemical-type activation that avoids bulk solvents and reduces reaction times to under a minute. organic-chemistry.org These methods are becoming recognized as enabling technologies for sustainable organic synthesis, including for Active Pharmaceutical Ingredients (APIs). rsc.org

Table 3: Features of Continuous Flow vs. Batch Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Difficult, requires re-optimization | Straightforward by extending operation time |

| Safety | Lower, large volumes of hazardous materials | Higher, small reaction volumes, better heat/mass transfer mdpi.com |

| Process Control | Limited, potential for thermal runaways | Precise control over temperature, pressure, time uni-graz.at |

| Reaction Time | Often hours to days | Can be reduced to seconds or minutes uni-graz.atmdpi.com |

| Reproducibility | Can be variable batch-to-batch | High and consistent rsc.org |

This interactive table highlights the key differences and advantages of continuous flow processing compared to traditional batch methods for chemical synthesis.

Chemical Reactivity and Transformation Pathways of 2 2 Hydroxyethyl 3h Isoindol 1 One

Reactivity of the N-Linked Hydroxyethyl (B10761427) Side Chain

The primary alcohol of the N-hydroxyethyl side chain is a versatile functional group that serves as a key handle for derivatization and further molecular elaboration.

Derivatization via Hydroxyl Group Transformations (e.g., Esterification, Etherification)

The terminal hydroxyl group of 2-(2-hydroxyethyl)-3H-isoindol-1-one can readily undergo classical alcohol reactions. Esterification and etherification are primary examples, allowing for the introduction of a vast array of functional groups, which can modify the molecule's steric and electronic properties.

Esterification: The hydroxyl group can be acylated using acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions to form the corresponding esters. These reactions are typically high-yielding. For instance, esterification of similar N-hydroxyethyl amines with various acyl chlorides has been shown to proceed efficiently. nih.gov This transformation is valuable for installing different lipophilic or pharmacologically active carboxylic acid moieties.

Etherification: Ether derivatives can be prepared, for example, through a Williamson ether synthesis. This involves deprotonating the alcohol with a suitable base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This pathway allows for the introduction of diverse alkyl or aryl groups.

The following table summarizes representative hydroxyl group transformations based on established methods for analogous N-hydroxyalkyl compounds. nih.govnih.gov

Table 1: Representative Derivatization Reactions of the Hydroxyethyl Side Chain Note: This data is representative of reactions on similar N-hydroxyethyl functional groups.

| Reaction Type | Reagents & Conditions | Product Type | Typical Yield |

|---|---|---|---|

| Esterification | R-COCl, Pyridine, CH₂Cl₂, 0 °C to RT | Ester (R-COO-CH₂CH₂-N) | High |

| Esterification | (R-CO)₂O, DMAP (cat.), Et₃N, CH₂Cl₂ | Ester (R-COO-CH₂CH₂-N) | High |

| Esterification | R-COOH, DCC, DMAP (cat.), CH₂Cl₂ | Ester (R-COO-CH₂CH₂-N) | Moderate to High |

| Etherification | 1. NaH, THF; 2. R-X (Alkyl Halide) | Ether (R-O-CH₂CH₂-N) | Variable |

Intramolecular Cyclization and Macrocyclization Opportunities

The hydroxyethyl side chain provides a strategic starting point for constructing bicyclic or macrocyclic structures. Through chemical modification, the terminal oxygen can be converted into a nucleophile or an electrophilic center to facilitate intramolecular cyclization.

One potential pathway involves converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular nucleophilic attack by a suitably positioned nucleophile on the isoindolinone core could lead to fused ring systems. More commonly, the side chain itself can participate in cyclization. For example, radical cyclization of N-allyl substituted β-lactams has been used to create bicyclic structures with high diastereocontrol. nih.gov A similar strategy could be envisioned where the hydroxyethyl group is first converted to an unsaturated moiety.

Furthermore, the bifunctional nature of the molecule—containing both the hydroxyl group and the reactive isoindolinone core—makes it a potential monomer for macrocyclization reactions, either through self-condensation under specific conditions or by linking with other bifunctional monomers.

Reactions Involving the Isoindolone Lactam Ring System

The γ-lactam ring of the isoindolinone core is an amide and exhibits reactivity characteristic of this functional group, including susceptibility to nucleophilic attack at the carbonyl carbon and reactions at the adjacent C3-methylene position.

Nucleophilic Acyl Substitution and Ring-Opening/Ring-Closing Processes

The lactam carbonyl is an electrophilic center that can be attacked by strong nucleophiles. masterorganicchemistry.combyjus.comlibretexts.org This typically proceeds via a nucleophilic acyl substitution mechanism, where attack at the carbonyl carbon leads to a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate a carbonyl. masterorganicchemistry.comyoutube.com

Ring-Opening (Hydrolysis): Under harsh acidic or basic conditions, the lactam can undergo hydrolysis. This ring-opening reaction breaks the amide bond to yield the corresponding amino acid, 2-((2-hydroxyethyl)amino)methyl)benzoic acid. This process is a classic example of nucleophilic acyl substitution where water or hydroxide (B78521) acts as the nucleophile. masterorganicchemistry.com

Oxidation to Phthalimide (B116566): The C3-methylene group, being benzylic and alpha to a nitrogen atom, is susceptible to oxidation. A notable transformation is the oxidation of N-substituted isoindolinones to their corresponding N-substituted phthalimides (isoindoline-1,3-diones). This has been achieved using a catalytic system of copper(II) acetate (B1210297) and tert-butylhydroperoxide (TBHP), affording the dione (B5365651) products in good yields (50-98%). digitellinc.comarkat-usa.org This reaction proceeds with high selectivity for the benzylic C3 carbon. arkat-usa.org

Table 2: Selected Reactions of the Isoindolinone Lactam Ring

| Reaction Type | Reagents & Conditions | Product Description | Reference |

|---|---|---|---|

| Ring-Opening (Hydrolysis) | H₃O⁺ or OH⁻, heat | Forms 2-(((2-hydroxyethyl)amino)methyl)benzoic acid | masterorganicchemistry.com |

| Oxidation | Cu(OAc)₂, TBHP, MeCN, RT | Oxidizes the C3-methylene to a carbonyl, forming N-(2-hydroxyethyl)phthalimide | digitellinc.comarkat-usa.org |

| Reduction | LiAlH₄ | Reduces the lactam carbonyl to a methylene (B1212753) group, forming the corresponding isoindoline (B1297411) | rsc.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzo Moiety

The fused benzene (B151609) ring can undergo substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the attached lactam ring.

Electrophilic Aromatic Substitution (EAS): The amide group of the lactam is generally considered a deactivating, ortho, para-directing group for electrophilic aromatic substitution. wikipedia.org The deactivation arises from the electron-withdrawing inductive effect of the carbonyl group, which pulls electron density from the ring, making it less nucleophilic. uci.edumasterorganicchemistry.com However, the nitrogen's lone pair can donate electron density through resonance to the ortho and para positions, directing incoming electrophiles to these sites. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur, albeit under more forcing conditions than for activated rings like phenol (B47542), and would yield predominantly ortho and para substituted products relative to the lactam fusion point. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The unsubstituted benzene ring of this compound is not activated for nucleophilic aromatic substitution. SNAr reactions require the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com Therefore, to make the benzo moiety susceptible to SNAr, it would first need to be functionalized via other methods, such as electrophilic nitration followed by halogenation.

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical properties of isoindolinones are of interest for their potential applications in photochemistry, electro-organic synthesis, and energy storage. doaj.orgresearchgate.netcardiff.ac.uk

Photochemical reactions of isoindolinones can lead to the formation of unique molecular architectures. For example, photochemical [2+2] cycloaddition reactions involve the direct addition of two double bonds to form cyclobutane (B1203170) rings. nsf.govyoutube.comyoutube.comyoutube.com This type of reaction, when applied to an isoindolinone derivative with an adjacent alkene, could lead to the construction of complex polycyclic systems. The mechanism typically involves the photoexcitation of one molecule to its excited state, which then reacts with a ground-state molecule. youtube.com Another photochemical transformation is the manganese-catalyzed [2+2+2] cycloaddition, which can be used to form aromatic rings under photochemical conditions. acs.org

Electrochemical studies on functionalized isoindolinones have revealed their redox activity at highly negative potentials. doaj.orgresearchgate.net Some derivatives exhibit quasireversible electrochemical behavior, which is attributed to the formation of a stable carbanion radical stabilized by the carbonyl group. doaj.orgresearchgate.net This property makes them potential candidates for non-aqueous, high-voltage energy storage applications. doaj.orgresearchgate.net Furthermore, electrochemical methods have been developed for the synthesis of functionalized isoindolinones, such as mono- and trifluorinated derivatives, through intramolecular cyclization and subsequent fluorination. researchgate.net The electrochemical reduction of N-oxides of related alkaloid structures has also been studied, demonstrating the regeneration of the parent alkaloid. mdpi.com A method for the determination of N7-(2-hydroxyethyl)guanine using HPLC with electrochemical detection has also been developed, highlighting the electrochemical activity of the hydroxyethyl moiety in a different molecular context. The electrochemical behavior of N-substituted-4-piperidones has also been investigated, showing irreversible oxidation via a two-electron transfer process. mdpi.com

A summary of the studied photochemical and electrochemical reactivity of isoindolinone derivatives is presented below:

| Reactivity Type | Transformation/Observation | Potential Application |

| Photochemical | [2+2] Cycloaddition | Synthesis of complex polycyclic systems |

| Photochemical | Manganese-catalyzed [2+2+2] cycloaddition | Synthesis of aromatic systems |

| Electrochemical | Quasireversible reduction at high negative potentials | Energy storage |

| Electrochemical | Intramolecular cyclization/fluorination | Synthesis of fluorinated derivatives |

| Electrochemical | Reduction of N-oxides | Regenerative chemistry |

Mechanistic Investigations into the Formation and Reactivity of 2 2 Hydroxyethyl 3h Isoindol 1 One

Elucidation of Reaction Mechanisms in Isoindolone Synthesis

The synthesis of the isoindolinone core can be achieved through various mechanistic pathways. researchgate.net A common and direct method for synthesizing N-substituted isoindolinones involves the reaction between a starting material like 2-carboxybenzaldehyde (B143210) and a primary amine. semanticscholar.org For 2-(2-hydroxyethyl)-3H-isoindol-1-one specifically, a primary route is the condensation of phthalic anhydride (B1165640) with ethanolamine (B43304). This reaction proceeds via nucleophilic attack of the amine on one of the anhydride's carbonyl carbons, leading to the opening of the anhydride ring to form an intermediate amic acid. This is followed by an intramolecular cyclization with the elimination of water to form the stable five-membered lactam ring. rsc.org

More complex isoindolone structures are often assembled using transition metal-catalyzed reactions, which have been a major focus of synthetic development. researchgate.netresearchgate.net Palladium-catalyzed methods are particularly prevalent and often involve the C-H activation of N-substituted benzamides. nih.govcapes.gov.br These reactions can proceed via intramolecular dehydrogenative C(sp³)–H amidation, where a palladium catalyst facilitates the cyclization without the need for a stoichiometric oxidant. nih.gov Other advanced strategies include palladium-catalyzed cascade reactions, which can construct fused isoindolinone systems through a sequence of steps such as carbonylation and intramolecular substitution within a single pot. thieme-connect.com

Alternative mechanisms include multi-component reactions, such as the Strecker reaction, which combines an aldehyde, an amine, and a cyanide source to build complexity. semanticscholar.org Intramolecular Diels-Alder reactions have also been employed to construct the isoindolinone ring system from furan-containing precursors. nih.gov

A proposed mechanism for a three-component synthesis of N-substituted 3-oxoisoindoline-1-carbonitriles begins with the acid-catalyzed condensation of 2-carboxybenzaldehyde and a primary amine to form an imine intermediate. semanticscholar.org This is followed by a Strecker-type reaction where a cyanide source attacks the imine, and subsequent intramolecular cyclization yields the final isoindolinone product. semanticscholar.org

| Synthetic Strategy | Key Mechanistic Steps | Typical Starting Materials | Reference |

|---|---|---|---|

| Condensation | Nucleophilic acyl substitution (ring-opening) followed by intramolecular cyclization (lactamization). | Phthalic Anhydride, Primary Amine (e.g., Ethanolamine) | rsc.org |

| Palladium-Catalyzed C-H Activation | Ortho C-H bond activation, migratory insertion, and reductive elimination. | N-Substituted Benzamides, Alkenes/Alkynes | nih.govcapes.gov.br |

| Multi-Component Reaction (Strecker-type) | Imine formation, nucleophilic attack by cyanide, intramolecular cyclization. | 2-Carboxybenzaldehyde, Primary Amine, TMSCN | semanticscholar.org |

| Intramolecular Diels-Alder | In-situ dienophile generation followed by [4+2] cycloaddition. | Furan-containing precursors | nih.gov |

Understanding a reaction mechanism at a molecular level requires the characterization of its potential energy surface, including reactants, intermediates, products, and, crucially, the transition states that connect them. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for this purpose. researchgate.netnih.govmdpi.com By calculating the geometries and energies of these critical points, a reaction profile can be constructed, which translates energy barriers into reaction rates via transition state theory. nih.gov

In studies of cycloaddition reactions to form heterocyclic systems, DFT is used to compare different possible pathways (e.g., concerted vs. stepwise, or different regiochemical outcomes). mdpi.comresearchgate.net For example, in a 1,3-dipolar cycloaddition, the analysis of the reaction profile can confirm a one-step mechanism and explain stereochemical outcomes by comparing the activation energies of different transition states. researchgate.net Unfavorable steric interactions in one transition state structure can lead to a higher energy barrier, making an alternative pathway more favorable. researchgate.net The analysis of the Intrinsic Reaction Coordinate (IRC) can further confirm that a calculated transition state correctly connects the reactant and product. researchgate.net These computational methods, though often not perfectly reproducing absolute energy barriers, are generally effective at predicting relative rates and elucidating reaction mechanisms by comparing various potential pathways. nih.gov

Kinetic studies provide experimental data on how reaction rates are influenced by factors such as concentration, temperature, and catalysts, which is essential for identifying rate-determining steps. For the formation of this compound from phthalic anhydride, the principles of nucleophilic acyl substitution are paramount. Kinetic studies on the hydrolysis of phthalic anhydride show that the reaction is accelerated by various bases, including acetate (B1210297) and phosphate, which can act as nucleophiles or general base catalysts. researchgate.netnih.gov The reaction rate of phthalic anhydride with phenols was found to increase with the concentration of the phenol (B47542) nucleophile. datapdf.com

By analogy, the reaction with ethanolamine would be dependent on the nucleophilicity and concentration of the amine. The rate-determining step could be either the initial nucleophilic attack on the anhydride or the subsequent cyclization of the amic acid intermediate. In the palladium-catalyzed synthesis of isoindolinones, the rate can be dependent on various factors within the catalytic cycle, such as the initial C-H activation or the final reductive elimination step. nih.gov DFT calculations have been employed to identify the rate-determining step in a palladium-catalyzed cyclization, pinpointing the proton transfer and cyclization step with a calculated barrier height of 37 kcal/mol in the gas phase. researchgate.net

The Hughes-Ingold rules, derived from transition state theory, help predict how solvent changes will affect reaction rates based on the charge development in the transition state. wikipedia.org

Increased rate in polar solvents: Occurs if the transition state is more charged than the reactants.

Decreased rate in polar solvents: Occurs if the transition state is less charged than the reactants.

Little to no effect: Occurs if there is no significant change in charge between reactants and the transition state. wikipedia.org

For the reaction of neutral reactants like phthalic anhydride and ethanolamine, which likely proceeds through a more charged, zwitterionic-like transition state, an increase in solvent polarity would be expected to increase the reaction rate. wikipedia.orgresearchgate.net

Understanding Stereoselectivity and Diastereoselectivity in Isoindolone Reactions

Stereoselectivity is a critical concept in synthesis, referring to the preferential formation of one stereoisomer over another. researchgate.net While this compound itself is an achiral molecule, stereoselectivity becomes crucial when synthesizing derivatives with stereocenters, particularly at the C-3 position, or when using chiral starting materials. rsc.orgresearchgate.net

Diastereoselectivity, the preferential formation of one diastereomer, has been observed in various isoindolone syntheses. asianpubs.org For example, a three-component reaction among o-phthalaldehyde, an N-substituted urea, and an aromatic aldehyde to produce C-3 substituted isoindolinones showed excellent diastereoselectivity, with diastereomeric excesses often exceeding 99%. researchgate.net

The use of chiral catalysts is a primary strategy for achieving enantioselectivity. An organocascade reaction of nucleophilic isoindolinones with 2-formyl benzonitriles, mediated by bifunctional organocatalysts, yielded heterocyclic hybrids with excellent diastereo- and enantioselectivities. rsc.orgresearchgate.net DFT studies can be employed to investigate the mechanism and origin of the observed selectivity in such reactions. researchgate.net The stereochemical outcome is determined by the relative energy barriers of the transition states leading to the different stereoisomers. The catalyst interacts with the substrates to create a chiral environment that favors one approach over another, lowering the activation energy for the formation of the desired product.

Role of Catalyst-Substrate Interactions and Catalytic Cycle Analysis

Catalysts play a pivotal role in many modern syntheses of isoindolinones by providing lower-energy reaction pathways. researchgate.net Transition metals like palladium, rhodium, and copper are frequently used. researchgate.netnih.govnih.gov

In palladium-catalyzed C-H activation reactions, the catalyst's interaction with the substrate is key. nih.govcapes.gov.br For example, in the synthesis of isoindolinones from N-methoxybenzamides, the reaction involves a Pd-catalyzed ortho-sp² C-H activation and subsequent intramolecular oxidative amidation. capes.gov.br A general catalytic cycle for such a process might involve:

C-H Activation/Coordination: The palladium catalyst coordinates to the substrate (e.g., an N-substituted benzamide) and facilitates the cleavage of an ortho C-H bond, forming a palladacycle intermediate.

Migratory Insertion: An alkene or alkyne substrate inserts into the palladium-carbon bond.

Reductive Elimination: The final C-N bond is formed, closing the isoindolinone ring and regenerating the active palladium catalyst.

A proposed catalytic cycle for a palladium-catalyzed cascade reaction to form fused isoindolinones involves two interconnected cycles. thieme-connect.com The first cycle includes oxidative addition of Pd(0) to an aryl iodide, carbon monoxide insertion, and intramolecular substitution to form an initial isoindolinone ring. thieme-connect.com The second cycle then begins with the reaction of the remaining aryl bromide moiety, involving steps like intramolecular acylpalladation, intermolecular insertion of another component, and elimination to furnish the complex final product. thieme-connect.com

Acid catalysts, such as sulfamic acid, are used in simpler multi-component syntheses. semanticscholar.org In these cases, the catalyst's role is typically to activate a carbonyl group toward nucleophilic attack by protonation, thereby accelerating the initial condensation step between an aldehyde and an amine to form an imine. semanticscholar.org

| Catalyst Type | Example Reaction | Role of Catalyst | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Palladium (Pd/C) | Intramolecular Dehydrogenative C-H Amidation | Facilitates C-H bond cleavage and C-N bond formation. | Dehydrogenative C(sp³)–H cyclization | nih.gov |

| Palladium (Pd(OAc)₂) | Carbonylative Cyclization | Catalyzes the insertion of CO and subsequent ring closure. | Aminocarbonylation | nih.gov |

| Organocatalyst (Bifunctional) | Asymmetric Aldol (B89426)/Cascade Reaction | Creates a chiral environment to control stereochemistry. | Enantioselective aldol addition | rsc.org |

| Acid (Sulfamic Acid) | Three-Component Strecker-type Reaction | Activates carbonyl group by protonation. | Imine formation | semanticscholar.org |

Solvent Effects and Reaction Medium Influence on Chemical Pathways

The choice of solvent or reaction medium can dramatically influence reaction rates, yields, and even determine the final product structure. wikipedia.orgnih.gov This is because solvents can differentially solvate reactants, intermediates, and transition states, thereby altering their relative energies. wikipedia.orgchemrxiv.org

A stark example of the reaction medium's influence is seen in the reaction of phthalic anhydride with ethylenediamine. asianpubs.org When the reaction is conducted in a water-containing solvent, the primary product is phthalic ethylene (B1197577) ammonium (B1175870) salt. asianpubs.org This is because water first reacts with the anhydride to form phthalic acid, which then undergoes an acid-base reaction with the diamine. asianpubs.org In contrast, when the reaction is performed in non-aqueous solvents, the direct reaction between the anhydride and the diamine occurs, leading to the formation of N,N'-diphthaloyl-1,2-ethylenediamine. asianpubs.org

Solvent polarity is a key parameter. researchgate.netnih.govnih.gov According to the Hughes-Ingold rules, reactions that proceed through a transition state that is more polar (i.e., has more charge separation) than the reactants will be accelerated by more polar solvents. wikipedia.orgyoutube.com Conversely, reactions where charge is diminished or dispersed in the transition state will be slowed by polar solvents. youtube.com For the formation of this compound from neutral reactants, a polar solvent would likely stabilize the charged transition state of the nucleophilic attack, thus increasing the reaction rate. youtube.com In some cases, solvent-free conditions, such as ball-milling, can lead to different diastereoselectivity compared to solution-phase reactions, highlighting the medium's role in controlling stereochemical outcomes. researchgate.net

Computational and Theoretical Chemistry Studies of 2 2 Hydroxyethyl 3h Isoindol 1 One

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely used to analyze the electronic characteristics of N-(2-hydroxyethyl)phthalimide (NHEP), the stable isomer of 2-(2-hydroxyethyl)-3H-isoindol-1-one.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govresearchgate.net

For N-(2-hydroxyethyl)phthalimide, DFT calculations at the B3LYP/6-311+G** level of theory have been used to determine its electronic properties. mdpi.com In one study on the related NHEP, Natural Bond Orbital (NBO) analysis revealed the nature of intramolecular bonding, including the presence of C=O⋯H interactions. researchgate.net Analysis of the molecular electrostatic potential (ESP) helps identify reactive sites. For NHEP, computations have shown negative ESP regions around the carbonyl oxygen and nitrogen atoms, indicating these are the active sites for electrophilic attack and coordination. researchgate.net

The energies of the FMOs are used to calculate several global chemical reactivity descriptors, as defined by Koopmans' theorem: nih.govmdpi.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

A high ionization potential indicates chemical stability, while a high electron affinity suggests a greater likelihood of accepting electrons. researchgate.net These parameters provide a quantitative framework for comparing the reactivity of different molecules.

Table 1: Calculated Quantum Chemical Parameters This table illustrates typical quantum chemical parameters that can be derived from HOMO and LUMO energies for a molecule like N-(2-hydroxyethyl)phthalimide. The values are representative based on DFT calculations for similar organic molecules.

| Parameter | Formula | Typical Calculated Value (eV) | Significance |

| EHOMO | - | -6.5 | Electron-donating capability |

| ELUMO | - | -2.0 | Electron-accepting capability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 | Chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | 6.5 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 2.0 | Energy released when adding an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.22 | Reciprocal of hardness |

| Electronegativity (χ) | (I + A) / 2 | 4.25 | Electron-attracting power |

| Electrophilicity Index (ω) | μ² / (2η) | 4.01 | Electrophilic nature of the molecule |

Conformational Analysis and Potential Energy Surfaces

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. longdom.org Studying the PES is fundamental to understanding a molecule's stable conformations, the energy barriers between them, and the pathways of conformational change. longdom.org For flexible molecules like N-(2-hydroxyethyl)phthalimide, which has rotatable bonds in its side chain, conformational analysis is crucial.

Computational methods, such as DFT, are employed to explore the PES. mdpi.com This is often done by systematically changing specific torsional angles (dihedral angles) and calculating the energy at each step to map out the energy landscape. researchgate.net The points on the PES with the lowest energy correspond to stable conformers, while the high-energy points between them represent transition states for conformational change. longdom.org

For N-(2-hydroxyethyl)phthalimide, the key degrees of freedom are the rotations around the C-C and C-N bonds of the hydroxyethyl (B10761427) side chain. Quantum chemical calculations have been used to identify the most stable rotational isomers (rotamers). researchgate.net By calculating the molecular energy profile with respect to the torsional angles, researchers can determine the global minimum energy conformation and other low-energy local minima, providing insight into the molecule's preferred shapes in the gas phase or in solution. researchgate.net These calculations are essential for interpreting experimental results, as the observed properties are often an average over the populated conformations.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry plays a vital role in predicting and interpreting various types of molecular spectra. By simulating spectra, researchers can assign experimental signals to specific molecular motions or electronic transitions, aiding in structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical prediction of NMR chemical shifts is a powerful tool for structural verification. DFT calculations have been shown to yield good agreement with experimental ¹H and ¹³C chemical shifts. researchgate.net More recently, advanced computational methods using machine learning (ML) and graph neural networks (GNNs) have emerged. nih.govmdpi.com Programs like PROSPRE can predict ¹H chemical shifts with very high accuracy (mean absolute error < 0.10 ppm) by training on large, high-quality experimental datasets. nih.govmdpi.com These approaches can account for different solvents, enhancing their applicability to real-world experimental conditions. mdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Phthalimide (B116566) Derivatives This table shows representative data for key vibrational modes, illustrating the typical agreement between experimental values and those calculated using DFT (e.g., B3LYP/6-31G*).

| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| O-H Stretch | -OH | ~3500 | ~3510 |

| N-H Stretch (Phthalimide) | Imide | ~3200 | ~3215 |

| C-H Stretch | Aromatic | 3080 - 3040 | 3090 - 3050 |

| C=O Stretch (Asymmetric) | Imide | ~1775 | ~1780 |

| C=O Stretch (Symmetric) | Imide | ~1745 | ~1750 |

| C-N Stretch | Imide/Side Chain | ~1380 | ~1385 |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. mdpi.comrsc.org TD-DFT can predict the wavelengths of maximum absorption (λmax) and the oscillator strengths, which are related to the intensity of the absorption bands. academie-sciences.fr For molecules with chromophores like the phthalimide group, TD-DFT calculations can identify the nature of the electronic transitions, such as π → π* transitions within the aromatic system or n → π* transitions involving non-bonding electrons on the oxygen or nitrogen atoms. rsc.org The calculated UV-Vis spectra for N-(2-hydroxyethyl)phthalimide can be compared with experimental data for the parent phthalimide, which shows a strong absorption peak around 215-220 nm in ethanol. photochemcad.com

Computational Modeling of Reaction Pathways and Activation Energies

Understanding the mechanisms of chemical reactions is a primary goal of chemistry. Computational modeling allows for the detailed exploration of reaction pathways, the identification of transient intermediates and transition states, and the calculation of activation energies. researchgate.netrsc.org

DFT is a workhorse for these studies. By mapping the potential energy surface, a reaction coordinate can be defined, which represents the progress of the reaction from reactants to products. nih.gov The highest point along the lowest-energy path on this surface is the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier. rsc.org

For the isoindolone class of compounds, computational methods can be applied to study various reactions:

Formation: The mechanism for the formation of the parent phthalimide from phthalic anhydride (B1165640) and ammonia (B1221849) involves a series of nucleophilic addition-elimination steps, which can be modeled computationally to understand the energetics of each step. youtube.com

Decomposition: The self-decomposition of related reactive species, such as the phthalimide-N-oxyl (PINO) radical, has been studied to understand its complex kinetics, which involves several simultaneous processes. rsc.org

Enzymatic Reactions: For related molecules, quantum mechanical cluster approaches have been used to model enzyme active sites and elucidate catalytic mechanisms, such as the hydrolysis of dihydropyrimidines by the DHPase enzyme. rsc.org

These computational studies provide detailed, step-by-step energetic profiles of a reaction, offering insights into reaction rates and the factors that control selectivity, which can be difficult to obtain through experimental means alone. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Isoindolone Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning-based approaches that correlate the chemical structure of compounds with their physicochemical properties or biological activities. dntb.gov.ua This approach is based on the principle that the properties of a chemical are determined by its molecular structure. nih.gov

For a series of isoindolone derivatives, a QSPR study would typically involve the following steps:

Dataset Assembly: A set of isoindolone derivatives with known experimental data for a specific property (e.g., lipophilicity, solubility, antioxidant activity, toxicity) is collected. nih.gov

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies, atomic charges).

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest), are used to build a mathematical equation that relates a subset of the calculated descriptors to the experimental property. dntb.gov.ua

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

QSPR models are valuable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing which derivatives to synthesize and test, thereby saving time and resources.

Table 3: Examples of Molecular Descriptors for QSPR Modeling

| Descriptor Class | Specific Example | Information Encoded | Property Predicted |

| Constitutional | Molecular Weight | Size of the molecule | General physical properties |

| Topological | Zagreb Index | Degree of branching in the molecular graph | Lipophilicity (logP), Boiling Point |

| Geometrical | Polar Surface Area (PSA) | Surface area from polar atoms (O, N) | Membrane permeability, Bioavailability |

| Electronic | Dipole Moment | Polarity of the molecule | Solubility, Binding affinity |

| Electronic | HOMO-LUMO Gap | Chemical reactivity | Antioxidant activity, Toxicity |

Intermolecular Interactions and Self-Assembly Propensities

Intermolecular interactions dictate how molecules recognize each other and assemble into larger, ordered structures like dimers, crystals, or aggregates. nih.gov For N-(2-hydroxyethyl)phthalimide, several types of non-covalent interactions are significant:

Hydrogen Bonding: The presence of a hydroxyl (-OH) group as a hydrogen bond donor and carbonyl (=O) groups as acceptors allows for strong and directional hydrogen bonds. These can be intramolecular (within the same molecule) or intermolecular (between different molecules), with the latter being key to self-assembly. researchgate.net

π-π Stacking: The flat, electron-rich phthalimide ring system can interact favorably with other aromatic rings through π-π stacking interactions.

Computational methods are used to analyze and quantify these interactions.

Natural Bond Orbital (NBO) Analysis: NBO theory can identify and quantify the strength of hydrogen bonds by analyzing the delocalization of electron density from a lone pair orbital of the acceptor atom to the antibonding σ* orbital of the donor bond (e.g., LP(O) → σ*(O-H)). researchgate.netnih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to find bond critical points (BCPs) between interacting atoms. The properties at these points can characterize the nature and strength of an interaction. nih.gov

Direct Energy Calculations: The interaction energy between two or more molecules can be calculated directly by subtracting the energies of the individual monomers from the energy of the assembled complex. This can be done using high-level DFT or wavefunction-based methods to provide accurate binding energies. nih.gov

For N-(2-hydroxyethyl)phthalimide and its derivatives, these interactions drive the formation of specific packing motifs in the solid state, such as the formation of centrosymmetric dimers through O-H···O or O-H···N hydrogen bonds, which then assemble into layers stabilized by weaker interactions. researchgate.net Understanding these propensities is critical for crystal engineering and designing materials with desired properties.

Advanced Structural Characterization and Elucidation Methodologies for Isoindolone Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a compound by providing a highly accurate mass measurement. nih.govnih.gov For "2-(2-hydroxyethyl)-3H-isoindol-1-one," which has a molecular formula of C₁₀H₉NO₃, the exact mass can be calculated and compared to the experimentally measured value. nist.govnist.gov The minuscule difference between these values, typically within a few parts per million (ppm), confirms the molecular formula and rules out other potential elemental compositions. nih.gov

Modern techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, often as protonated species [M+H]⁺ or adducts with sodium [M+Na]⁺. rsc.org For related N-substituted isoindolinones, the accuracy of HRMS is routinely demonstrated. rsc.orgmdpi.com

Table 1: Representative HRMS Data for an Isoindolinone Analog This table illustrates the typical data obtained from an HRMS experiment for a related compound, demonstrating the high accuracy of the technique.

| Compound | Formula of Adduct | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ | Difference (ppm) | Reference |

| 3-Ethyl-2-hexyl-3-hydroxyisoindolin-1-one | C₁₆H₂₃NO₂Na | 284.1626 | 284.1630 | 1.4 | rsc.org |

Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation patterns. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the structural backbone of the molecule can be pieced together. For "this compound," characteristic fragments would likely correspond to the loss of the hydroxyethyl (B10761427) side chain or cleavages within the isoindolone core, further corroborating the proposed structure.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. nih.gov For "this compound," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for full assignment.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of distinct proton environments and their integrations correspond to the number of protons in each environment. Chemical shifts (δ) indicate the electronic environment, and spin-spin coupling constants (J) reveal neighboring protons. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. These multi-dimensional approaches are essential for resolving signal overlap and unambiguously assigning every signal in the molecule. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for the Key Structural Moieties of N-Substituted Isoindolones This table presents typical chemical shift ranges for the protons and carbons in the core structure and substituent, based on data from analogous compounds.

| Structural Unit | Atom Type | Typical Chemical Shift (δ) ppm | Multiplicity / Notes | Reference |

| Isoindolone Ring | Aromatic C-H | 7.4 - 7.9 | Multiplets (m) | rsc.org |

| Isoindolone Ring | Aromatic C | 121 - 147 | rsc.org | |

| Lactam Carbonyl | C=O | 167 - 169 | rsc.org | |

| Hydroxyethyl Chain | N-CH₂ | ~3.9 | Triplet (t) | bldpharm.com |

| Hydroxyethyl Chain | CH₂-O | ~3.8 | Triplet (t) | bldpharm.com |

| Hydroxyethyl Chain | O-H | Variable | Broad singlet (br s) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides an unequivocal structural proof by generating an electron density map from the diffraction of X-rays by a single crystal of the compound. rsc.org The resulting model reveals exact bond lengths, bond angles, and torsional angles.

For an isoindolone derivative, X-ray analysis would confirm the planarity of the fused bicyclic ring system and define the conformation of the N-hydroxyethyl substituent relative to the ring. While "this compound" is achiral, for derivatives containing stereocenters, X-ray crystallography can be used to determine the absolute configuration without ambiguity. researchgate.net

Table 3: Example of Crystallographic Data for a Substituted Indole Derivative This table shows the type of data generated from a single-crystal X-ray diffraction experiment, which defines the crystal's symmetry and dimensions.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Data adapted from a related heterocyclic system to illustrate typical parameters. mdpi.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Theoretical Correlation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying the functional groups present in a molecule. ksu.edu.sa These two methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. illinois.edu

For "this compound," the IR spectrum provides clear evidence for the key functional groups. nist.gov The presence of a broad absorption in the high-frequency region is characteristic of the O-H stretching of the alcohol, while a strong, sharp absorption in the carbonyl region confirms the presence of the lactam C=O group. researchgate.net

To achieve a more precise assignment of the observed vibrational bands, experimental spectra are often correlated with theoretical spectra computed using quantum chemical methods like Density Functional Theory (DFT). nih.gov This theoretical analysis helps to assign complex vibrations in the fingerprint region of the spectrum.

Table 4: Key IR Absorption Bands for 2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione This compound, N-(2-Hydroxyethyl)phthalimide, is structurally very similar to the target compound and its spectral data provides a strong reference.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity | Reference |

| O-H Stretch | Alcohol | ~3450 | Strong, Broad | nist.gov |

| C-H Stretch | Aromatic | ~3050 | Medium | nist.gov |

| C-H Stretch | Aliphatic | ~2950, ~2880 | Medium | nist.govresearchgate.net |

| C=O Stretch | Lactam/Imide Carbonyl | ~1770, ~1700 | Strong, Sharp | nist.gov |

| C=C Stretch | Aromatic | ~1600, ~1460 | Medium | nist.gov |

| C-O Stretch | Alcohol | ~1050 | Strong | researchgate.net |

Chiroptical Spectroscopy (e.g., CD, VCD) for Stereochemical Elucidation

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), which measure the differential interaction of chiral molecules with left- and right-circularly polarized light. cas.cz These methods are exclusively used for the analysis of chiral compounds and are exceptionally sensitive to the molecule's stereochemistry.

The subject compound, "this compound," is achiral and therefore does not produce a CD or VCD signal. However, if a chiral center were introduced—for example, through substitution at the C3 position of the isoindolone ring or on the side chain—these techniques would become indispensable for stereochemical analysis in solution.

Table 5: Application of Chiroptical Techniques to Hypothetical Chiral Isoindolone Derivatives This table outlines how chiroptical methods would be applied if the target molecule were modified to be chiral.

| Technique | Principle | Information Provided for a Chiral Analog |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light by chromophores near a stereocenter. | Determination of absolute configuration by comparing experimental spectra to theoretical calculations (TD-DFT) or to known analogs. Analysis of electronic transitions. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides stereochemical information for the entire molecule, not just near a chromophore. Highly useful for determining the absolute configuration and conformational analysis in solution. |

Emerging Applications and Functional Materials Derived from Isoindolones

Isoindolones as Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atom and the carbonyl group of the isoindolone core, along with the potential for functionalization at the nitrogen substituent, make this class of compounds intriguing candidates for the design of novel ligands for catalysis.

The synthesis of chiral isoindolinones is a significant area of research, as these molecules can serve as precursors to valuable chiral ligands for asymmetric catalysis. acs.org One of the most effective strategies for creating chiral isoindolinones involves the direct alkylation of isoindolinones bearing a chiral auxiliary on the nitrogen atom. acs.org For instance, N-tert-butylsulfinyl-isoindolinones can be deprotonated and subsequently alkylated to produce 3-substituted isoindolinones with high diastereoselectivity. acs.org

While direct studies on 2-(2-hydroxyethyl)-3H-isoindol-1-one are limited, its hydroxyethyl (B10761427) group presents a prime site for modification to introduce chirality. For example, the terminal hydroxyl group could be used to attach a chiral moiety, or it could be oxidized to an aldehyde and then used in stereoselective reactions to build a chiral center. Another approach involves the use of chiral phase transfer catalysts in the asymmetric Michael reaction of 3-substituted isoindolinones, which has been shown to produce valuable asymmetric 3,3-disubstituted isoindolinones. nih.gov

A general strategy for the synthesis of chiral 3-substituted isoindolinones is presented in the table below, highlighting the potential pathways for creating chiral ligands from isoindolone precursors.

| Precursor | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |

| (S)-2-(tert-butylsulfinyl)-isoindolin-1-one | 1. LDA, THF, -78 °C; 2. Alkyl halide | (S)-2-(tert-butylsulfinyl)-3-alkyl-isoindolin-1-one | Up to >99:1 | acs.org |

| 3-Substituted isoindolinone | Michael acceptor, Chiral Cinchona alkaloid-derived catalyst (phase transfer) | 3,3-disubstituted isoindolinone | Moderate to good | nih.gov |

| 2-formylbenzoic acid | (R)-phenylglycinol | Tricyclic γ-lactam | Single diastereoisomer | chim.it |

This table illustrates common methods for synthesizing chiral isoindolinones, which could be adapted for derivatives of this compound.

Isoindoline-based ligands have been successfully used to form complexes with a variety of transition metals, including rhodium, palladium, and copper, for applications in catalysis. researchgate.netrsc.org These complexes have been employed in a range of reactions, such as C-H bond functionalization and cross-coupling reactions. researchgate.netrsc.org For example, isoindoline-based ligands have been used in rhodium-catalyzed asymmetric arylations and palladium-catalyzed aerobic aza-Wacker-type cyclizations. chim.it

The This compound molecule possesses a hydroxyl group that could be further functionalized to create a bidentate or tridentate ligand. For example, the hydroxyl group could be converted into a phosphine (B1218219), amine, or thiol, which, in conjunction with the isoindolone nitrogen or carbonyl oxygen, could coordinate to a metal center. The resulting metal complexes could find applications in various catalytic transformations. While there are no specific reports on complexes of This compound , the general utility of isoindoline (B1297411) derivatives in forming catalytically active transition metal complexes is well-established. researchgate.net

The following table summarizes some transition metal complexes with isoindoline-related ligands and their catalytic applications.

| Ligand Type | Metal | Catalytic Application | Reference |

| Chiral Diene Ligand with Isoindolinone precursor | Rh(I) | Asymmetric arylation of N-tosylarylimines | chim.it |

| Isoindoline-based ligand | Pd(II) | Aerobic aza-Wacker-type cyclization | chim.it |

| N-substituted isoindolinone | Cu(I) | sp³ C-H functionalization | organic-chemistry.org |

This table provides examples of catalytic applications of transition metal complexes with isoindoline-based ligands, suggesting potential uses for complexes derived from this compound.

Integration into Polymer Science and Advanced Materials

The structural features of isoindolones also make them attractive building blocks for the creation of functional polymers and advanced materials with tailored properties.

The This compound molecule is well-suited to act as a monomeric precursor for the synthesis of functional polymers. The terminal hydroxyl group provides a reactive handle for polymerization through techniques such as polycondensation or ring-opening polymerization, or for grafting onto existing polymer backbones. For example, the hydroxyl group could be reacted with a dicarboxylic acid or a diisocyanate to form polyesters or polyurethanes, respectively.

The incorporation of the rigid isoindolone unit into a polymer backbone can significantly influence the polymer's thermal and mechanical properties. Furthermore, the N-substituent offers a route to introduce additional functionality. Isocyanide-based polymers, for instance, have been synthesized using monomers with functional pendants, leading to materials with novel properties. acs.org

Isoindolone and related isoindole derivatives are known to possess interesting photophysical properties, making them candidates for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.orgtxst.edu The photophysical properties of polymers containing these moieties can be tuned by modifying the chemical structure of the monomer. researchgate.net

For polymers derived from This compound , the isoindolone core can act as a chromophore. The electronic properties of this chromophore can be modulated by introducing different substituents on the benzene (B151609) ring or by altering the nature of the polymer backbone. The hydroxyethyl group could also be used to attach other photoactive groups, leading to polymers with tailored absorption and emission characteristics. Studies on isoindole derivatives have shown that small chemical modifications can lead to significant changes in their photophysical properties, including their stability and Stokes shift. txst.edu

The table below presents examples of isoindolone-related compounds and their photophysical properties, indicating the potential for developing optoelectronic materials from This compound .

| Compound/Polymer Type | Key Structural Feature | Observed Photophysical Property | Potential Application | Reference |

| Isoindole derivatives | Varied functional groups | Tunable absorption and emission, changes in Stokes shift | Drug delivery, Biomedical imaging | txst.edu |

| Isoindoline-based fluorescent probe | Thioamide functionality | "Turn-on" fluorescence upon binding Hg²⁺ | Chemical sensing | nih.gov |

| 4-hydroxyisoindoline-1,3-dione based probe | ESIPT fluorophore | Two-photon excitation fluorescence for peroxynitrite detection | Biological imaging | ewha.ac.krrsc.org |

| Isoindolinone-containing polymers | Spiro-heterocyclic backbone | Clusterization-triggered emission | Cancer cell discrimination | acs.org |

This table highlights the photophysical properties of various isoindolone-based systems, suggesting the potential for creating functional optoelectronic materials from this compound.

Molecular Probes for Mechanistic Biological Research (Focus on Chemical Interactions)

The development of small molecules that can act as probes to investigate biological processes is a crucial area of chemical biology. The isoindolone scaffold has emerged as a promising platform for the design of such molecular probes. nih.gov

Isoindoline derivatives have been developed as fluorescent chemosensors for the detection of various ions. For example, an isoindoline-based chemodosimeter with a thioamide group has been shown to exhibit a "turn-on" fluorescent response upon binding to mercury ions. nih.gov In another example, a probe based on 4-hydroxyisoindoline-1,3-dione was developed for the two-photon fluorescent detection of peroxynitrite, a reactive oxygen species implicated in various pathological conditions. ewha.ac.krrsc.org These probes often work through specific chemical interactions, such as the desulfurization of a thioamide or the oxidation of a boronate ester, which lead to a change in their fluorescence properties.

The structure of This compound provides a versatile scaffold for the development of new molecular probes. The hydroxyethyl group can be readily functionalized to introduce a recognition element for a specific biological target. For instance, it could be modified to include a group that selectively binds to a particular enzyme or receptor. The isoindolone core can serve as the signaling unit, with its fluorescence properties being modulated by the binding event. The development of such probes would enable the study of complex biological processes with high spatial and temporal resolution.

The following table summarizes the characteristics of some isoindolone-based molecular probes, illustrating the potential of This compound as a starting point for new probe development.

| Probe Scaffold | Target Analyte | Sensing Mechanism | Detection Method | Reference |

| Isoindoline with thioamide | Hg²⁺ | Desulfurization leading to a fluorescent amide | "Turn-on" fluorescence | nih.gov |

| 4-hydroxyisoindoline-1,3-dione | Peroxynitrite (ONOO⁻) | Oxidation of a boronate ester | Two-photon fluorescence | ewha.ac.krrsc.org |

| Isoindoline-1,3-dione derivatives | Various cancer cell lines | Inhibition of protein phosphatase 1 and 2A | Cytotoxicity assays | acs.org |

| Isoindolone derivatives | 5-HT₂C receptor | Antagonism | Biological evaluation | nih.gov |

This table showcases the utility of the isoindolone scaffold in designing molecular probes for various biological targets and analytes, highlighting the potential of functionalized derivatives of this compound.

Design and Synthesis of Chemically Modifiable Probes for Biomolecular Studies

The design of effective biomolecular probes based on the isoindolone scaffold, such as those derived from "this compound," hinges on the strategic incorporation of functionalities that allow for the detection and identification of binding partners. A key feature of "this compound" is the terminal hydroxyl group on the ethyl side chain. This hydroxyl group serves as a versatile chemical handle for further modification.